molecular formula C11H13N3O B11898963 4-Hydrazino-6-methoxy-2-methylquinoline

4-Hydrazino-6-methoxy-2-methylquinoline

Cat. No.: B11898963
M. Wt: 203.24 g/mol
InChI Key: UQSUGGNYWOKFIA-UHFFFAOYSA-N
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Description

4-Hydrazino-6-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H13N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-6-methoxy-2-methylquinoline typically involves the reaction of 6-methoxy-2-methylquinoline with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydrazino-6-methoxy-2-methylquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-methoxy-2-methylquinoline involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazino-6-methoxy-2-methylquinoline is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(6-methoxy-2-methylquinolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-6-8(15-2)3-4-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSUGGNYWOKFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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